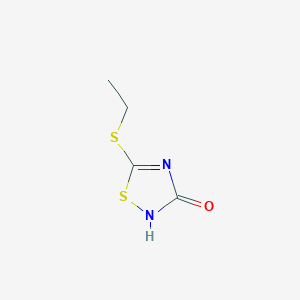

5-Ethylthio-3-hydroxy-1,2,4-thiadiazole

Description

5-Ethylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 5 and a hydroxyl (-OH) group at position 2. This compound is notable for its role as a precursor in synthesizing pesticidal agents, particularly phosphorus acid esters used in pest control applications . Its structure imparts unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its reactivity and biological activity.

Propriétés

Numéro CAS |

56409-44-0 |

|---|---|

Formule moléculaire |

C4H6N2OS2 |

Poids moléculaire |

162.2 g/mol |

Nom IUPAC |

5-ethylsulfanyl-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C4H6N2OS2/c1-2-8-4-5-3(7)6-9-4/h2H2,1H3,(H,6,7) |

Clé InChI |

BBAGRZXUUFLZGT-UHFFFAOYSA-N |

SMILES |

CCSC1=NC(=O)NS1 |

SMILES canonique |

CCSC1=NC(=O)NS1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The 1,2,4-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering chemical behavior and applications. Below is a detailed comparison of 5-Ethylthio-3-hydroxy-1,2,4-thiadiazole with key analogs:

Substituent-Driven Functional Differences

5-Ethoxy-3-trichloromethyl-1,2,4-thiadiazole

- Substituents : Ethoxy (-O-C₂H₅) at position 5; trichloromethyl (-CCl₃) at position 3.

- Properties: The electron-withdrawing trichloromethyl group enhances electrophilic reactivity, making this compound a potent fungicide and herbicide. The ethoxy group improves solubility in non-polar matrices.

- Applications : Used in agricultural formulations for broad-spectrum pest control .

5-Chloro-3-ethyl-1,2,4-thiadiazole

- Substituents : Chloro (-Cl) at position 5; ethyl (-C₂H₅) at position 3.

- Properties : Chlorination increases oxidative stability but introduces toxicity concerns. The ethyl group enhances lipophilicity, favoring membrane penetration.

- Applications : Primarily employed in industrial biocides; requires stringent handling due to respiratory and dermal hazards .

5-Methyl-/5-n-Propyl-/5-iso-Propyl-3-hydroxy-1,2,4-thiadiazole

- Substituents : Methyl (-CH₃), n-propyl (-CH₂CH₂CH₃), or iso-propyl (-CH(CH₃)₂) at position 5; hydroxyl (-OH) at position 3.

- Properties :

- Alkyl Chain Length : Longer chains (e.g., n-propyl) increase lipophilicity, enhancing pesticidal activity but reducing aqueous solubility.

- Branching : Iso-propyl groups introduce steric hindrance, slowing metabolic degradation.

- Applications: Intermediate in organophosphorus pesticide synthesis; branching improves residual activity in field conditions .

2-Amino-5-ethyl-1,3,4-thiadiazole (AETD)

- Substituents: Amino (-NH₂) at position 2; ethyl (-C₂H₅) at position 4.

- Properties: The amino group enables hydrogen bonding, increasing corrosion inhibition efficiency. The ethyl substitution balances hydrophobicity.

- Applications : Corrosion inhibitor for brass and copper alloys in aqueous and gaseous phases .

5-Ethynyl-3-methyl-1,2,4-thiadiazole

- Substituents : Ethynyl (-C≡CH) at position 5; methyl (-CH₃) at position 3.

- Properties : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. Methyl substitution simplifies synthetic modification.

- Applications : Building block for functionalized polymers and bioactive molecules .

Structural and Crystallographic Insights

- Planarity and Hydrogen Bonding : The 1,2,4-thiadiazole ring is planar, with bond lengths (e.g., N–C vs. C–N) reflecting resonance stabilization. In 5-Ethylthio-3-hydroxy-1,2,4-thiadiazole, the hydroxyl group participates in intermolecular hydrogen bonds (e.g., N–H⋯S), forming dimeric structures that stabilize crystalline phases .

- Synthetic Routes: Target Compound: Synthesized via thiocarbazinate intermediates under alkaline conditions, yielding ~51% after recrystallization . Analog Synthesis: Variants like 5-amino-3-phenyl-1,2,4-thiadiazole are prepared via cyclization of thiourea derivatives, highlighting the role of aromatic substituents in stabilizing reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.